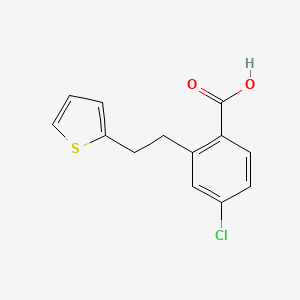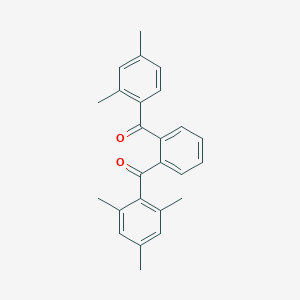
1-(2,4-Dimethylbenzoyl)-2-(2,4,6-trimethylbenzoyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,4-Dimetilbenzoil)-2-(2,4,6-trimetilbenzoil)benceno es un compuesto orgánico que pertenece a la clase de las cetonas aromáticas. Estos compuestos se caracterizan por la presencia de un grupo carbonilo (C=O) unido a un anillo aromático. La estructura del compuesto incluye dos grupos benzoilo, cada uno sustituido con grupos metilo en posiciones específicas, lo que puede influir en sus propiedades químicas y reactividad.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 1-(2,4-Dimetilbenzoil)-2-(2,4,6-trimetilbenzoil)benceno típicamente involucra reacciones de acilación de Friedel-Crafts. Este proceso incluye los siguientes pasos:
Materiales de partida: La reacción comienza con cloruro de 2,4-dimetilbenzoilo y cloruro de 2,4,6-trimetilbenzoilo.
Catalizador: Se utiliza un catalizador ácido de Lewis, como el cloruro de aluminio (AlCl3), para facilitar la reacción de acilación.
Condiciones de reacción: La reacción se lleva a cabo en condiciones anhidras para evitar la hidrólisis del cloruro de acilo.
Métodos de producción industrial
En un entorno industrial, la producción de este compuesto puede implicar reactores de flujo continuo para garantizar una calidad y un rendimiento constantes. El uso de sistemas automatizados puede ayudar a mantener un control preciso sobre los parámetros de reacción, como la temperatura, la presión y las concentraciones de los reactivos.
Análisis De Reacciones Químicas
Tipos de Reacciones
1-(2,4-Dimetilbenzoil)-2-(2,4,6-trimetilbenzoil)benceno puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar ácidos carboxílicos u otros derivados oxidados.
Reducción: Las reacciones de reducción pueden convertir los grupos carbonilo en alcoholes.
Sustitución: Las reacciones de sustitución aromática electrófila pueden introducir nuevos sustituyentes en los anillos aromáticos.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio (KMnO4) y el trióxido de cromo (CrO3).
Reducción: Los agentes reductores como el hidruro de litio y aluminio (LiAlH4) o el borohidruro de sodio (NaBH4) se utilizan típicamente.
Sustitución: Reactivos como los halógenos (Cl2, Br2) y los agentes nitrantes (HNO3) se pueden utilizar en condiciones ácidas.
Principales Productos Formados
Oxidación: Formación de ácidos carboxílicos o quinonas.
Reducción: Formación de alcoholes.
Sustitución: Formación de derivados halogenados o nitrados.
Aplicaciones Científicas De Investigación
1-(2,4-Dimetilbenzoil)-2-(2,4,6-trimetilbenzoil)benceno tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como precursor en la síntesis de moléculas orgánicas más complejas.
Biología: Posible uso en el estudio de reacciones catalizadas por enzimas que involucran cetonas aromáticas.
Medicina: Investigado por sus posibles propiedades farmacológicas.
Industria: Utilizado en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción de 1-(2,4-Dimetilbenzoil)-2-(2,4,6-trimetilbenzoil)benceno involucra su interacción con objetivos moleculares como enzimas o receptores. La estructura de la cetona aromática del compuesto le permite participar en varias vías bioquímicas, lo que potencialmente influye en los procesos celulares a través de su reactividad con nucleófilos o electrófilos.
Comparación Con Compuestos Similares
Compuestos Similares
Benzofenona: Una cetona aromática más simple con dos grupos fenilo unidos a un grupo carbonilo.
Acetofenona: Contiene un solo grupo fenilo unido a un grupo carbonilo.
Dibenzilmetano: Contiene dos grupos benzoilo unidos a un grupo metileno central.
Singularidad
1-(2,4-Dimetilbenzoil)-2-(2,4,6-trimetilbenzoil)benceno es único debido a su patrón de sustitución específico, que puede influir en su reactividad química y propiedades físicas. La presencia de múltiples grupos metilo puede afectar las características estéricas y electrónicas del compuesto, haciéndolo distinto de otras cetonas aromáticas.
Propiedades
Número CAS |
95868-48-7 |
|---|---|
Fórmula molecular |
C25H24O2 |
Peso molecular |
356.5 g/mol |
Nombre IUPAC |
(2,4-dimethylphenyl)-[2-(2,4,6-trimethylbenzoyl)phenyl]methanone |
InChI |
InChI=1S/C25H24O2/c1-15-10-11-20(17(3)12-15)24(26)21-8-6-7-9-22(21)25(27)23-18(4)13-16(2)14-19(23)5/h6-14H,1-5H3 |
Clave InChI |
YVAVWMUFLVSZQP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2C(=O)C3=C(C=C(C=C3C)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[5-(Hydroxyamino)-2-phenyl-1,3-dioxan-5-yl]methanol](/img/structure/B11950250.png)

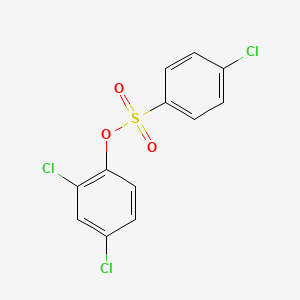
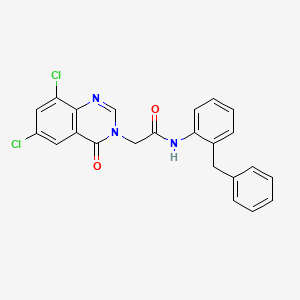
![Dodecanoyl chloride, 2-[4-[[4-(phenylmethoxy)phenyl]sulfonyl]phenoxy]-](/img/structure/B11950273.png)

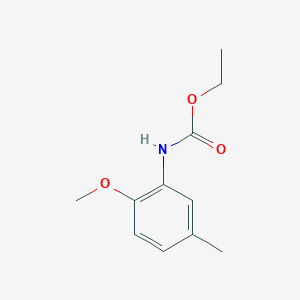
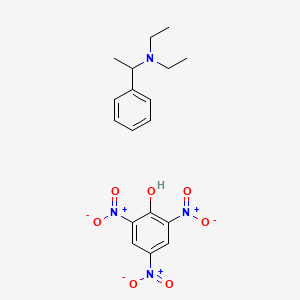
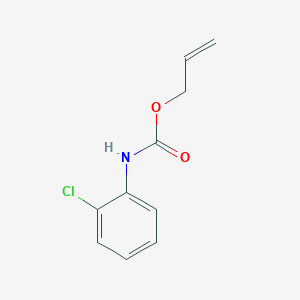

![2-(Benzo[d][1,3]dioxol-5-yl)-4,5-diphenyl-1-(p-tolyl)-1H-imidazole](/img/structure/B11950303.png)
